molecular formula C17H18N6S B10872813 2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10872813
M. Wt: 338.4 g/mol
InChI Key: HGJWVWHFNVRBTP-UHFFFAOYSA-N
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Description

2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines pyrazole, benzothiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole and benzothiophene intermediates. The pyrazole moiety can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions . The benzothiophene ring can be formed via the cyclization of 2-mercaptobenzaldehyde with α-haloketones . The final step involves the condensation of these intermediates with triazolopyrimidine precursors under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H18N6S/c1-3-11-9(2)14(21-20-11)15-19-16-13-10-6-4-5-7-12(10)24-17(13)18-8-23(16)22-15/h8H,3-7H2,1-2H3,(H,20,21)

InChI Key

HGJWVWHFNVRBTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C

Origin of Product

United States

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